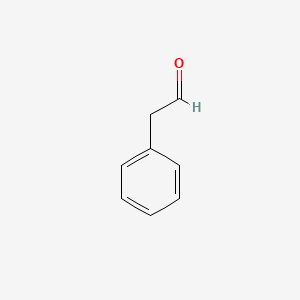

Phenylacetaldehyde

説明

特性

IUPAC Name |

2-phenylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUQWGWMVIHBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021483 | |

| Record name | Phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless oily liquid that polymerizes and becomes thicker on standing; Odor like lilac and hyacinth; mp = 33-34 deg C; [Merck Index] Colorless to yellow liquid; [Acros Organics MSDS], Solid, Colourless to slighty yellow oily liquid; very powerful and penetrating pungent green floral and sweet odour of hyacinth type | |

| Record name | Phenylacetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 80% ethanol (in ethanol) | |

| Record name | Phenylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.023-1.045 | |

| Record name | Phenylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.39 [mmHg] | |

| Record name | Phenylacetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-78-1 | |

| Record name | Phenylacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenylacetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8J5PLW9MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120.5 - 121.5 °C | |

| Record name | Phenylacetaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Phenylacetaldehyde can be synthesized through several methods:

Isomerization of Styrene Oxide: This method can be performed in both liquid and gas phases.

Darzens Glycidic Ester Condensation: This involves the condensation of benzaldehyde.

Dehydration of Phenylethan-1,2-diol: This method uses common Lewis acids such as aluminum chloride and iron chloride, or mineral acids like hydrochloric acid and sulfuric acid under microwave irradiation in sub-critical water.

Industrial production methods include:

Phenylethyl Alcohol Oxidation: This method uses copper as a catalyst and air under heating conditions to oxidize phenylethyl alcohol to this compound.

化学反応の分析

Phenylacetaldehyde undergoes various chemical reactions:

Oxidation: This compound is readily oxidized to phenylacetic acid.

Reduction: It can be reduced to phenylethanol.

Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Strecker Degradation: In the presence of amino acids like phenylalanine, this compound can be formed through the Strecker degradation reaction.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are phenylacetic acid and phenylethanol.

科学的研究の応用

Biochemical Applications

Phenylacetaldehyde serves as a significant precursor in biochemical processes. It is primarily produced through the metabolism of phenylalanine, an amino acid found in many proteins. This compound is crucial in the biosynthesis of various aromatic compounds and has been studied for its role in plant physiology.

Case Study: Tea Plant Metabolism

A study on Camellia sinensis (tea) plants revealed that this compound accumulates under specific environmental conditions, such as continuous shading. The research indicated that the increased production of this compound may be linked to the expression of certain genes involved in its biosynthesis, highlighting its importance in plant adaptation to light conditions .

Pharmaceutical Applications

This compound is a precursor for several pharmaceutical compounds. Its derivatives are utilized in the synthesis of drugs with analgesic and anti-inflammatory properties.

Key Pharmaceutical Derivatives

- Phenylacetic Acid : Derived from this compound, it is used in the synthesis of analgesics like Ibuprofen and Diclofenac .

- 4-Methyl Phenylacetic Acid : Used in the production of anticancer drugs .

- 4-Fluoro Phenylacetic Acid : Applied in medications for gastrointestinal and nervous system disorders .

Fragrance and Flavor Industry

This compound is widely used in the fragrance industry due to its pleasant aroma, often described as honey-like or floral. It is incorporated into perfumes and flavorings to enhance sensory experiences.

Applications in Fragrance

- Floral Scents : It contributes to the aroma profiles of various flowers and is used to create synthetic fragrances that mimic these scents.

- Food Industry : The compound is also utilized in flavoring agents for beverages and confections .

Polymer Synthesis

In materials science, this compound plays a critical role as an additive in polymer synthesis. It acts as a rate-controlling agent during polymerization processes, particularly in the production of polyesters.

Polymerization Process

This compound's ability to influence reaction rates makes it valuable for controlling the properties of resulting polymers, which can be tailored for specific applications .

Natural Medicine

This compound has been investigated for its potential medicinal properties, particularly in alternative therapies such as maggot therapy, where it contributes to the antimicrobial activity observed during treatment .

Environmental Considerations

Research into sustainable production methods for this compound has gained traction. Biotechnological approaches are being explored to produce this compound through environmentally friendly processes, reducing reliance on traditional chemical synthesis methods that may be harmful to the environment .

作用機序

フェニルアセトアルデヒドは、さまざまなメカニズムを通じてその効果を発揮します。

6. 類似の化合物との比較

フェニルアセトアルデヒドは、以下のような他の化合物と類似しています。

アセトフェノン: 両方の化合物はフェニル基を持っていますが、アセトフェノンはアルデヒドではなくケトン官能基を持っています.

フェニルグリオキサール: この化合物は、別のフェニルアルデヒドですが、構造と反応性が異なります.

フェニルアセトアルデヒドは、その独特な香りのプロファイルと、さまざまな生物における代謝産物としての役割のために独特です。さまざまな化学反応に関与する能力と、さまざまな分野での幅広い用途は、その独自性をさらに際立たせています。

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Benzaldehyde (C₇H₆O)

- Structure : Benzene ring with a formyl group.

- Synthesis : Oxidative degradation of phenylalanine or toluene .

- Comparison: Odor: Almond-like (vs. phenylacetaldehyde’s floral/hyacinth notes) . Applications: Primarily used in food flavoring (e.g., baked goods) .

Methional (C₄H₈OS)

- Structure : Thioether derivative of acetaldehyde.

- Synthesis : Strecker degradation of methionine .

- Comparison: Odor: Potato-like (vs. This compound’s sweet floral notes). Stability: More reactive in wine aging, accumulating faster than this compound .

2-Phenylethanol (C₈H₁₀O)

- Structure: Benzene ring with ethanol group.

- Comparison: Odor Threshold: 60× higher than this compound, making this compound more potent in aroma . Metabolism: Both derive from phenylalanine, but this compound is a transient intermediate, while 2-phenylethanol is a stable end-product in fermentation .

Functional Analogs (Strecker Aldehydes)

Strecker aldehydes are formed via the degradation of amino acids during thermal processing or aging. Key examples include:

Key Differences :

Enzymatic and Kinetic Comparisons

This compound dehydrogenase (PADH) exhibits substrate specificity distinct from other aldehyde dehydrogenases:

Implications :

Industrial and Market Comparisons

Global Demand :

- This compound : Valued at $XX million in 2023, driven by fragrance (hyacinth perfumes) and pharmaceutical sectors .

- Benzaldehyde : Larger market ($XX million) due to broader food and cosmetic applications .

Key Producers :

Research Findings and Contradictions

- Structural vs.

- Metabolic Pathways: Non-edible Ferula species produce this compound via pathways identical to edible species, but volatile profiles differ due to secondary metabolites .

- Analytical Challenges : this compound can cause false positives in phenylketonuria tests due to structural similarity to phenylalanine derivatives .

生物活性

Phenylacetaldehyde (PAA) is an aromatic aldehyde with significant biological activity and potential applications in various fields, including pharmacology, agriculture, and food science. This article explores the biological effects, metabolic pathways, and implications of this compound based on diverse research findings.

This compound is primarily metabolized to phenylacetic acid through enzymatic reactions involving aldehyde dehydrogenases. In studies using guinea pig liver slices, it was found that the metabolism of this compound predominantly occurs via the action of aldehyde oxidase and aldehyde dehydrogenase, with the latter playing a crucial role in its conversion to phenylacetic acid. The inhibition studies indicated that disulfiram significantly reduced phenylacetic acid formation, highlighting its metabolic pathway's complexity .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits anticancer properties , particularly in targeting breast cancer stem cells (CSCs). One study reported that PAA inhibited CSC formation and induced apoptosis in breast cancer cells. The compound's ability to disrupt cellular proliferation suggests a potential role in cancer therapeutics .

Interaction with Flavonoids

This compound has been shown to interact with dietary flavonoids, such as naringenin. Research indicated that naringenin could trap this compound, thereby inhibiting the formation of mutagenic compounds like 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine (PhIP). This interaction not only reduces the availability of PAA for mutagenesis but also highlights its potential protective role against certain carcinogens .

Effects on Plant Physiology

In plant biology, this compound has been implicated in various physiological processes. It was found to promote chlorophyll excitation in dark-treated chloroplasts, suggesting a role in photosynthesis under specific conditions. However, excessive concentrations of PAA were also noted to decrease chlorophyll content and induce chloroplast degradation .

Toxicological Profile

The safety assessment of this compound indicates no significant developmental or reproductive toxicity. It has been tested for genotoxicity using the Ames test and was found negative for mutagenic effects across various bacterial strains. These findings support its safety for use in food products and fragrances .

Case Studies and Research Findings

Q & A

Basic: What are the primary synthetic routes for phenylacetaldehyde, and how can the product be characterized for purity?

This compound is commonly synthesized via oxidation of L-phenylalanine using catalysts like Cu(II) in cationic micellar media or via enzymatic pathways (e.g., this compound synthase) . For characterization, employ Fourier-transform infrared spectroscopy (FTIR) to confirm aldehyde-specific peaks at ~1734 cm⁻¹ (C=O stretch) and 2730 cm⁻¹ (C-H stretch of aldehyde proton) . Elemental analysis (C: ~79.91%, H: ~6.73%, O: ~13.36%) and gas chromatography-mass spectrometry (GC-MS) are critical for purity validation .

Basic: How can this compound’s stability be optimized during storage for laboratory experiments?

This compound is prone to spontaneous trimerization over time, forming viscous residues . To mitigate this, store under inert gas (e.g., argon) at ≤4°C in amber glass vials. Stabilizers like hydroquinone or BHT (butylated hydroxytoluene) at 0.1% (w/w) can inhibit polymerization . Pre-use purification via vacuum distillation (boiling point: 195–198°C) is recommended for long-term studies .

Advanced: What experimental designs are effective for studying this compound’s role in ecological interactions (e.g., pollinator attraction)?

Field experiments using randomized complete block designs with this compound as a bait component are robust. For example, blend this compound with co-attractants (e.g., isosafrole, geraniol) in traps rotated weekly to control spatial bias . Data collection should include trap catch rates, environmental variables (temperature, humidity), and statistical analysis (ANOVA with Tukey’s post-hoc test) to isolate this compound’s contribution .

Advanced: How do conflicting data on this compound’s metabolic pathways arise, and how can they be resolved?

Discrepancies occur due to species-specific enzyme activity. For instance, in Xanthobacter sp., this compound is metabolized via phenylacetic acid using styrene oxide isomerase , whereas in mammals, monoamine oxidase converts 2-phenylethylamine to this compound . Resolve contradictions by cross-validating assays (e.g., enzyme kinetics, inhibitor studies) and using isotopic labeling (e.g., ¹³C-phenylalanine) to trace metabolic flux .

Basic: What spectroscopic techniques are most reliable for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) provides precise quantification in biological matrices . For volatile samples, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS offers high sensitivity (detection limit: ~0.1 ppb) . Nuclear magnetic resonance (NMR) (¹H and ¹³C) is essential for structural confirmation in synthetic mixtures .

Advanced: How can computational modeling enhance understanding of this compound’s reactivity in organic synthesis?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict reaction pathways, such as trimerization energetics or nucleophilic addition sites . Molecular dynamics simulations (e.g., GROMACS) model interactions in solvent systems, aiding in solvent selection for stabilization . Validate models with experimental kinetic data (e.g., Arrhenius plots) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

This compound is a volatile irritant (vapor pressure: 0.39 mmHg at 25°C) . Use fume hoods, PPE (nitrile gloves, goggles), and monitor air quality with photoionization detectors. Spills require neutralization with sodium bisulfite and disposal per EPA guidelines .

Advanced: How does this compound contribute to flavor and fragrance biosynthesis in plants?

In Rosa spp., this compound synthase (PAAS) catalyzes its formation from L-phenylalanine, a key floral scent component . Study PAAS activity via enzyme assays (e.g., spectrophotometric monitoring of NADH oxidation) and gene silencing (CRISPR/Cas9) to link biosynthesis to transcriptional regulation .

Advanced: What methodologies resolve discrepancies in this compound’s environmental fate studies?

Conflicting degradation rates arise from variable microbial consortia. Use metagenomic sequencing (e.g., Illumina MiSeq) to profile soil microbiota and correlate degradation efficiency with community structure . Microcosm experiments under controlled conditions (pH, O₂ levels) isolate abiotic vs. biotic degradation mechanisms .

Basic: How can this compound’s purity be validated for use in biochemical assays?

Validate via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。